molecular formula C24H27ClN4O4 B2847673 Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252919-22-4

Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2847673
CAS No.: 1252919-22-4
M. Wt: 470.95
InChI Key: JEIDATHPSPVIKC-UHFFFAOYSA-N
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Description

Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex tetrahydropyrimidine derivative. Its core structure features:

  • A tetrahydropyrimidine ring with a 2-oxo group at position 2.
  • A methyl ester at position 5, influencing solubility and metabolic stability.
  • A 3-methoxyphenyl group at position 4, contributing electron-donating properties.
  • A piperazine moiety at position 6, substituted with a 2-chlorophenyl group, which may modulate receptor binding and pharmacokinetics.

This compound belongs to the Biginelli pyrimidine family, known for diverse pharmacological activities, including antioxidant, antimicrobial, and CNS-targeting effects .

Properties

IUPAC Name

methyl 6-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O4/c1-32-17-7-5-6-16(14-17)22-21(23(30)33-2)19(26-24(31)27-22)15-28-10-12-29(13-11-28)20-9-4-3-8-18(20)25/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIDATHPSPVIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

Feature Target Compound Ethyl Analog (RN 1260990-52-0)
Ester Group Methyl (COOCH₃) Ethyl (COOCH₂CH₃)
4-Position Substituent 3-Methoxyphenyl 2-Chlorophenyl
Piperazine Substituent 2-Chlorophenyl 3-Chlorophenyl

Implications :

  • The ethyl ester in the analog may enhance lipophilicity (higher logP) compared to the methyl ester.
  • The 3-chlorophenyl on the piperazine vs. 2-chlorophenyl in the target compound could alter steric and electronic interactions with biological targets (e.g., serotonin/dopamine receptors).

Ethyl 4-(2-Chlorophenyl)-6-{[4-(4-Methoxybenzoyl)piperazinyl]methyl}-1-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate

Key Differences :

Feature Target Compound Ethyl 1-Methyl Analog
Piperazine Substituent 2-Chlorophenyl 4-Methoxybenzoyl
Additional Group None 1-Methyl on tetrahydropyrimidine ring

Implications :

  • The 4-methoxybenzoyl group increases molecular weight (527.02 g/mol) and logP (2.88), suggesting higher membrane permeability .

Ethyl 4-(5-Chloro-3-Methyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate

Key Differences :

Feature Target Compound Pyrazole-Substituted Analog
4-Position Substituent 3-Methoxyphenyl 5-Chloro-3-methyl-1H-pyrazol-4-yl
6-Position Substituent Piperazinylmethyl Methyl

Implications :

  • The methyl group at position 6 simplifies the structure, reducing molecular complexity and possibly bioavailability.

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Acceptors
Target Compound ~525 (estimated) ~2.5 ~76.5 9
Ethyl Analog ~525 ~3.0 ~76.5 9
4-Methoxybenzoyl Derivative 527.02 2.88 76.52 9

Key Observations :

  • logP Values : The target compound’s methyl ester and 3-methoxyphenyl group may reduce logP compared to ethyl or benzoyl-containing analogs, balancing lipophilicity and solubility.
  • Polar Surface Area : Uniformly high (~76.5 Ų) due to the shared tetrahydropyrimidine core and hydrogen-bonding groups (e.g., carbonyl, piperazine).

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